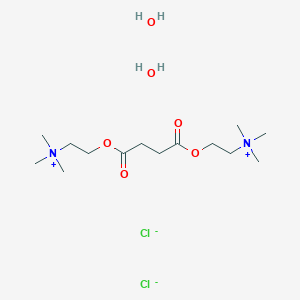

Succinylcholine chloride dihydrate

描述

Succinylcholine Chloride Dihydrate is a depolarizing skeletal muscle relaxant used primarily in medical settings to induce short-term paralysis. It is composed of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups. This compound is commonly used to facilitate tracheal intubation and provide muscle relaxation during surgical procedures .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Succinylcholine Chloride Dihydrate typically involves the reaction of succinic acid with phosphorus pentachloride to form succinyl chloride. This intermediate is then reacted with choline chloride to produce Succinylcholine Chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for mass production. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards .

化学反应分析

Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Water and pseudocholinesterase enzyme.

Degradation: Occurs under physiological conditions in the presence of the enzyme.

Major Products Formed:

- Succinylmonocholine

- Choline

科学研究应用

Induction of Neuromuscular Blockade

Succinylcholine is primarily indicated for:

- Rapid Sequence Intubation (RSI) : Its rapid onset (within 60 seconds) and short duration (4-6 minutes) make it ideal for emergency intubation when immediate airway control is necessary .

- Surgical Procedures : It facilitates skeletal muscle relaxation during surgeries, particularly in procedures requiring complete muscle paralysis, such as abdominal surgeries .

Adjunct to General Anesthesia

Succinylcholine is often used as an adjunct to general anesthesia to ensure muscle relaxation during surgery. This allows for better surgical conditions and can help prevent complications associated with muscle contractions during procedures .

Mechanical Ventilation

In patients requiring mechanical ventilation, succinylcholine aids in achieving optimal ventilation by relaxing the respiratory muscles, thus facilitating easier management of the airway .

Electroconvulsive Therapy (ECT)

Although off-label, succinylcholine is sometimes used during ECT to control muscle contractions induced by electrical impulses. This helps minimize the risk of injury during the procedure .

Case Study: Emergency Intubation

A study involving emergency intubation demonstrated that succinylcholine significantly reduced the time to achieve adequate neuromuscular blockade compared to non-depolarizing agents. Patients exhibited improved outcomes with fewer complications related to airway management .

Adverse Reactions and Contraindications

While succinylcholine is effective, it carries risks such as:

- Hyperkalemia : Particularly in patients with undiagnosed myopathies or recent trauma, leading to serious cardiac complications .

- Malignant Hyperthermia : A rare but life-threatening condition that can occur in susceptible individuals following administration .

Comparative Data Table

The following table summarizes key aspects of this compound compared to other neuromuscular blocking agents:

| Feature | Succinylcholine | Rocuronium | Vecuronium |

|---|---|---|---|

| Onset of Action | 60 seconds | 1-2 minutes | 2-3 minutes |

| Duration of Action | 4-6 minutes | 30-60 minutes | 30-60 minutes |

| Metabolism | Plasma cholinesterase | Liver | Liver |

| Major Indications | RSI, surgery | RSI, surgery | Surgery |

| Side Effects | Hyperkalemia | Allergic reactions | Prolonged paralysis |

作用机制

Succinylcholine Chloride Dihydrate works by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the muscle membrane, leading to transient muscle contractions followed by paralysis. The compound mimics the action of acetylcholine but is not degraded as quickly, resulting in prolonged depolarization and muscle relaxation .

相似化合物的比较

- Suxamethonium Chloride

- Succinyldicholine Dichloride

Comparison: Succinylcholine Chloride Dihydrate is unique due to its rapid onset and short duration of action, making it ideal for short medical procedures. In contrast, other neuromuscular blocking agents may have longer durations of action or different mechanisms of degradation .

This compound stands out for its specific application in rapid sequence intubation and its well-documented safety profile in controlled medical environments .

属性

CAS 编号 |

6101-15-1 |

|---|---|

分子式 |

C14H32ClN2O5+ |

分子量 |

343.87 g/mol |

IUPAC 名称 |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |

InChI 键 |

MCKZIXJIZQVIAW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |

规范 SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |

Pictograms |

Acute Toxic |

溶解度 |

>59.6 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

uxamethonium Chloride Dihydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。